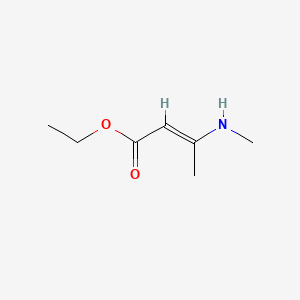

Ethyl 3-(methylamino)-2-butenoate

描述

Overview of β-Enaminone Structural Features and Reactivity Paradigms

β-Enaminones are a class of organic compounds characterized by a core structural motif: an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This arrangement, often represented as N-C=C-C=O, gives rise to a unique electronic distribution and a rich and versatile reactivity profile. The nitrogen atom's lone pair of electrons delocalizes into the π-system, increasing the electron density of the double bond and the carbonyl oxygen. This electronic feature makes the α-carbon nucleophilic, a key aspect of their reactivity.

The reactivity of β-enaminones is multifaceted. They can act as nucleophiles through the α-carbon, participating in reactions such as alkylations, acylations, and conjugate additions. Conversely, the electrophilic character of the carbonyl carbon and the β-carbon allows for reactions with a variety of nucleophiles. This dual reactivity makes them powerful intermediates in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. rsc.orgresearchgate.net

Historical Development and Evolution of Research on β-Amino Acrylates

The study of compounds related to β-amino acrylates is intrinsically linked to the broader history of enamine chemistry, which gained significant momentum in the mid-20th century. Pioneers in the field, such as Gilbert Stork, demonstrated the synthetic utility of enamines, which are formed from the reaction of ketones or aldehydes with secondary amines, as versatile nucleophiles. wikipedia.orgmasterorganicchemistry.com This foundational work laid the groundwork for understanding the reactivity of related conjugated systems.

The synthesis of β-amino acrylates and, more broadly, β-enamino esters, traditionally involved the condensation of β-ketoesters with primary or secondary amines. Early methods often required harsh conditions, such as high temperatures and the azeotropic removal of water. Over the decades, research has focused on developing milder and more efficient synthetic protocols. This has led to the use of various catalysts, including Lewis acids and, more recently, gold and other transition metals, which can promote the reaction under more benign conditions. nih.gov The evolution of these synthetic methods has significantly expanded the accessibility and utility of β-amino acrylates in organic synthesis.

Identification of Ethyl 3-(methylamino)-2-butenoate as a Key Research Target in Organic Synthesis and Mechanistic Studies

This compound has emerged as a particularly useful building block in organic synthesis due to its specific structural attributes. The presence of a methyl group on the nitrogen and at the β-position, along with the ethyl ester functionality, provides a balance of reactivity and stability. This specific substitution pattern makes it an ideal substrate for investigating the fundamental reactivity of β-enaminones and for use as a precursor in the synthesis of more complex molecular architectures.

While not always explicitly labeled a "key research target" in the broadest sense, its frequent appearance in the chemical literature as a starting material for the synthesis of diverse heterocyclic systems underscores its importance. For instance, it serves as a valuable precursor for the synthesis of various biologically active compounds. nih.gov The straightforward synthesis of this compound from readily available starting materials like ethyl acetoacetate (B1235776) and methylamine (B109427) further enhances its appeal to synthetic chemists.

Mechanistic studies on the hydrolysis of enaminones have provided insights into their stability and reactivity, with the rate-determining step often being the protonation of the vinyl carbon. nih.gov The specific structure of this compound allows for systematic investigations into how electronic and steric factors influence the course of its reactions.

Scope and Objectives of Academic Research Endeavors Pertaining to the Compound

Academic research involving this compound and related β-enaminoesters primarily focuses on their application as versatile intermediates in the construction of complex molecular frameworks, especially nitrogen-containing heterocycles. These heterocyclic systems are of great interest due to their prevalence in natural products and pharmaceuticals.

The primary objectives of this research can be summarized as follows:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to discovering new and more efficient ways to synthesize functionalized heterocycles, such as pyridines, pyrimidines, and pyrroles, using this compound as a starting material. This includes the exploration of new catalysts and reaction conditions to improve yields, selectivity, and environmental sustainability.

Synthesis of Biologically Active Molecules: Researchers utilize this compound as a scaffold to build molecules with potential therapeutic applications. Its structure can be readily modified to create libraries of compounds for biological screening. For example, it has been used in the derivatization of compounds targeting pathogenic bacteria. nih.gov

Mechanistic Investigations: The compound serves as a model system for studying the mechanisms of reactions involving β-enaminones. By systematically varying reaction partners and conditions, chemists can gain a deeper understanding of the factors that control the outcome of these transformations. This knowledge is crucial for designing more selective and efficient synthetic routes. nih.govnih.gov

Structure

2D Structure

3D Structure

属性

CAS 编号 |

870-85-9 |

|---|---|

分子式 |

C7H13NO2 |

分子量 |

143.18 g/mol |

IUPAC 名称 |

ethyl 3-(methylamino)but-2-enoate |

InChI |

InChI=1S/C7H13NO2/c1-4-10-7(9)5-6(2)8-3/h5,8H,4H2,1-3H3 |

InChI 键 |

FARYTWBWLZAXNK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C=C(C)NC |

手性 SMILES |

CCOC(=O)/C=C(\C)/NC |

规范 SMILES |

CCOC(=O)C=C(C)NC |

产品来源 |

United States |

Synthetic Methodologies and Reaction Kinetics for Ethyl 3 Methylamino 2 Butenoate

Direct Condensation Approaches

The most straightforward method for the synthesis of ethyl 3-(methylamino)-2-butenoate involves the direct condensation of a β-ketoester with monomethylamine. This approach is widely utilized due to its atom economy and the ready availability of the starting materials.

Condensation of Ethyl Acetoacetate (B1235776) with Monomethylamine

The reaction between ethyl acetoacetate and monomethylamine serves as the foundational method for producing this compound. google.com This process involves the nucleophilic attack of the amine on the ketone carbonyl of the ethyl acetoacetate, followed by dehydration to yield the corresponding enaminone. The reaction is typically carried out by mixing the reactants, often in the presence of a solvent and sometimes with catalytic intervention to enhance the reaction rate. google.com

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Reaction Duration

The efficiency of the condensation reaction is highly dependent on several factors, including temperature, the choice of solvent, and the duration of the reaction.

Temperature: Increasing the reaction temperature generally accelerates the rate of condensation. For instance, in related amide synthesis, raising the temperature from ambient to 150°C has been shown to significantly increase product yield. researchgate.net However, excessively high temperatures can lead to side reactions and decomposition of the product.

Solvent Systems: The choice of solvent can influence both the reaction rate and the equilibrium position. While the reaction can proceed without a solvent, the use of solvents like isopropanol (B130326) has been explored. google.com In some cases, solvent-free conditions have been shown to be effective, offering a more environmentally friendly approach. researchgate.net

Reaction Duration: The time required to achieve optimal conversion varies with other reaction parameters. Monitoring the reaction progress using techniques like thin-layer chromatography or gas chromatography is crucial to determine the point of maximum yield and to avoid the formation of byproducts from prolonged reaction times.

The table below summarizes the impact of different reaction conditions on the yield of analogous aminocrotonate synthesis. google.com

| Reactant Ratio (Ester:Amine) | Solvent | Reaction Time (min) | Yield (%) |

| 1:1 | Isopropanol | 180 | 59 |

| 1:2 | Isopropanol | 120 | 68 |

| 1:3 | Isopropanol | 75 | 73 |

Impact of Catalyst Systems on Reaction Efficiency and Selectivity

The use of catalysts can significantly improve the efficiency of the condensation reaction. Both acid and base catalysts have been employed to facilitate the formation of enamines.

Acid Catalysis: Acid catalysts, such as acetic acid, can be used to reduce the reaction time. google.com In a related synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, trifluoromethanesulfonic acid was used as a catalyst, highlighting the utility of strong acids in promoting such reactions. google.com

Base Catalysis: While not as commonly cited for this specific reaction, bases can also influence the outcome. For instance, in certain amide syntheses, bases like sodium hydride (NaH) have been shown to provide the highest product yields compared to other bases like potassium carbonate (K2CO3). researchgate.net The choice of catalyst is critical and is often determined by the specific substrates and desired reaction outcomes.

Indirect Synthetic Pathways

Beyond direct condensation, this compound can be synthesized through indirect methods. These pathways often involve the modification of structurally related compounds.

Derivatization from Analogous Enaminones (e.g., Ethyl (Z)-3-(amino)but-2-enoate)

One indirect route involves the derivatization of a primary enaminone, such as ethyl (Z)-3-(amino)but-2-enoate. This precursor can be synthesized and subsequently N-methylated to yield the target compound. This method allows for the introduction of the methylamino group in a separate, controlled step.

C-Acylation Reactions Utilizing Active Methylene (B1212753) Compounds and N-Hydroxysuccinimide Esters

A more complex, indirect pathway involves C-acylation reactions. N-Hydroxysuccinimide (NHS) esters are known to react with primary amines. stackexchange.comthieme-connect.de While they are primarily used for N-acylation, their reactivity can be harnessed in multi-step syntheses. For instance, N-hydroxysuccinimide esters of fatty acids have been synthesized and subsequently reacted with amino acids to form N-acylamino acids. nih.govscilit.comresearchgate.net This principle could be adapted, where an appropriately functionalized active methylene compound reacts in a sequence that ultimately leads to the formation of the enaminone structure of this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound is critical for developing environmentally benign and efficient manufacturing processes. These principles encourage, among other things, the use of safer solvents and reaction conditions and the design of energy-efficient processes. The synthesis of β-enamino esters, the class of compounds to which this compound belongs, has been a fertile ground for the application of these concepts.

Solvent-free synthesis represents a significant advancement in green chemistry, aiming to reduce or eliminate the use of volatile organic compounds that pose environmental and health risks. The direct condensation of β-dicarbonyl compounds, such as ethyl acetoacetate, with amines is the most straightforward route to β-amino-α,β-unsaturated esters. masterorganicchemistry.com Research has shown that this transformation can be effectively carried out under solvent-free conditions.

One approach involves the use of solid superacid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂), which has been demonstrated to effectively catalyze the condensation of β-dicarbonyl compounds with amines without the need for a solvent. masterorganicchemistry.com Another green methodology utilizes ultrasound irradiation in the presence of a catalytic amount of acetic acid to produce β-enamino esters in good yields, also under solvent-free conditions. organic-chemistry.org Microwave irradiation has also been explored as an energy-efficient, solvent-free method for promoting the synthesis of related poly(β-amino ester) systems through Michael addition polymerization. bue.edu.eg

Table 1: Comparison of Solvent-Free Synthesis Methods for β-Enamino Esters

| Method | Catalyst/Energy Source | Key Advantages |

|---|---|---|

| Solid Acid Catalysis | Sulfated Zirconia (SO₄²⁻/ZrO₂) | Heterogeneous catalyst, easy separation, reusable. masterorganicchemistry.com |

| Ultrasound-Assisted | Acetic Acid (catalytic) | Environmentally benign catalyst, good yields. organic-chemistry.org |

| Microwave Irradiation | Microwave Energy | Rapid, energy-efficient, catalyst-free potential. bue.edu.eg |

Continuous flow chemistry offers enhanced control over reaction parameters, improved safety, and better scalability compared to traditional batch processes. wikipedia.org While a specific continuous flow chemo-enzymatic synthesis for this compound is not prominently documented, the feasibility of such a process is supported by studies on related compounds. For instance, efficient continuous flow systems have been developed for the enantioselective synthesis of chiral amines starting from β-keto-acid esters. uobaghdad.edu.iqlibretexts.org These processes often involve multiphasic systems and immobilized enzymes to facilitate catalyst recycling and product purification, achieving high space-time yields and demonstrating excellent operational stability. uobaghdad.edu.iqlibretexts.org Such established protocols for β-keto esters provide a strong foundation for developing a continuous chemo-enzymatic route for this compound.

High-pressure chemistry involves conducting reactions at elevated pressures (typically >1 MPa) to influence reaction rates, equilibria, and selectivity. According to Le Chatelier's principle, increased pressure favors reactions that result in a decrease in volume. For chemical synthesis, this can lead to higher yields and the formation of products that are not favored at atmospheric pressure.

However, a review of the scientific literature indicates that high-pressure ammoniation is not a commonly reported technique for the synthesis of this compound from the reaction of ethyl acetoacetate and methylamine (B109427). Mechanistically, applying high pressure could potentially accelerate the initial nucleophilic addition step by forcing the reactants into a more compact transition state. It could also influence the equilibrium of the subsequent dehydration step. Despite these theoretical advantages, the practical application and mechanistic studies of high-pressure conditions for this specific transformation are not available in published research.

Kinetic and Thermodynamic Considerations in Synthetic Route Development

The synthesis of this compound from ethyl acetoacetate and methylamine is a classic enamine formation reaction. youtube.com Understanding the kinetic and thermodynamic factors of this transformation is essential for optimizing reaction conditions to maximize yield and purity.

The reaction proceeds through a well-established two-stage mechanism: an initial nucleophilic addition of the amine to the ketone carbonyl, followed by an acid-catalyzed dehydration (elimination of water). masterorganicchemistry.com

Nucleophilic Addition: The nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of the keto group in ethyl acetoacetate, forming a tetrahedral zwitterionic intermediate which quickly undergoes proton transfer to yield a neutral carbinolamine (or hemiaminal). youtube.com

Dehydration: Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). masterorganicchemistry.com The subsequent elimination of water, often assisted by the nitrogen's lone pair, forms a resonance-stabilized iminium ion. A base then removes a proton from the α-carbon, leading to the formation of the C=C double bond of the final enamine product. youtube.com

Thermodynamic Factors: Enamine formation is a reversible equilibrium process. To drive the reaction toward the product, the water byproduct is often removed from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus. The formation of the final product, this compound, is thermodynamically favored due to the creation of a conjugated system involving the nitrogen lone pair, the C=C double bond, and the C=O group of the ester. This delocalization of electrons lends significant stability to the enamine structure compared to the reactants. While specific thermodynamic values for this reaction are not readily available, the stability of the conjugated system is the primary driving force for the reaction's forward direction, assuming the water byproduct is managed.

Table 2: Key Kinetic and Thermodynamic Parameters in Enamine Synthesis

| Parameter | Description | Optimal Condition/Factor |

|---|---|---|

| Kinetics | ||

| pH / Catalyst | Affects the rate of both addition and dehydration steps. youtube.com | Weakly acidic (pH 4-6) to balance carbonyl activation and amine nucleophilicity. youtube.com |

| Temperature | Increases reaction rate but can affect equilibrium. | Moderately elevated temperatures are common, but must be controlled. |

| Thermodynamics | ||

| Equilibrium | The reaction is reversible. | Driven to products by removal of water. |

| Product Stability | The conjugated enamine system is thermodynamically stable. | The resonance stabilization of the π-system favors product formation. |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies for Isomeric and Conformational Assignment

The structural nuances of ethyl 3-(methylamino)-2-butenoate, arising from keto-enol tautomerism and hindered bond rotation, can be meticulously investigated using a suite of spectroscopic methods. Each technique provides a unique window into the molecule's structure, bonding, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon-13 Chemical Shift Analysis

NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of this compound in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide invaluable information on the electronic environment of each atom, allowing for the differentiation of various isomers.

A study by Hansen et al. (2021) provides crucial ¹H NMR data for the (Z)-isomer of ethyl 3-(methylamino)but-2-enoate. mdpi.com The observed chemical shifts are indicative of a specific tautomeric form and conformation.

Table 1: ¹H NMR Chemical Shifts for (Z)-Ethyl 3-(methylamino)but-2-enoate

| Proton | Chemical Shift (ppm) |

| NH | 9.71 |

| =CH | 4.49 |

| O-CH₂ | 4.01 |

| N-CH₃ | 2.87 |

| C-CH₃ | 1.89 |

| O-CH₂-CH₃ | 1.19 |

Data sourced from Hansen et al. (2021) mdpi.com

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound based on Analogous Compounds

| Carbon | Expected Chemical Shift Range (ppm) |

| C=O | 168-172 |

| C-N | 158-162 |

| =CH | 84-90 |

| O-CH₂ | 58-62 |

| N-CH₃ | ~30-35 |

| C-CH₃ | ~19-22 |

| O-CH₂-CH₃ | ~14-16 |

Data extrapolated from related β-enaminoester studies. nist.gov

This compound can theoretically exist in several tautomeric forms, primarily the keto-enamine and the enol-imine forms. The predominant tautomer in solution is the chelated (Z)-keto-enamine form, stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen. The ¹H NMR data strongly supports this, with the downfield chemical shift of the N-H proton (around 9.71 ppm) being characteristic of a hydrogen-bonded proton. mdpi.com The presence of a single sharp signal for the vinyl proton (=CH) and the N-methyl protons further indicates the prevalence of one dominant tautomeric species under typical NMR conditions. If significant amounts of other tautomers were present, separate sets of signals would be expected, and their relative populations could be determined by the integration of these signals.

The partial double bond character of the C-N and C-C bonds in the enamine fragment can lead to hindered rotation and the existence of rotational isomers (rotamers). In the case of this compound, rotation around the C2-C3 and C3-N bonds can be restricted. This restricted rotation can lead to the observation of separate NMR signals for atoms in the different rotational isomers, particularly at low temperatures. Dynamic NMR (DNMR) studies, where spectra are acquired over a range of temperatures, can be employed to study the kinetics of this rotational process and determine the energy barriers between the different conformers. researchgate.netresearchgate.net For many β-enaminones, the (Z)-isomer with an s-cis conformation of the C=C and C=O bonds is the most stable due to the intramolecular hydrogen bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Assignment

Vibrational spectroscopy provides key insights into the functional groups present in this compound and the nature of the intramolecular hydrogen bonding.

The infrared (IR) spectrum of (Z)-ethyl 3-(methylamino)but-2-enoate has been reported and analyzed. mdpi.com The key absorption bands confirm the presence of the enaminone structure and the strong intramolecular hydrogen bond.

Table 3: Key Infrared Absorption Bands for (Z)-Ethyl 3-(methylamino)but-2-enoate

| Wavenumber (cm⁻¹) | Assignment |

| ~3220 | N-H stretching (hydrogen-bonded) |

| ~1650 | C=O stretching (conjugated and hydrogen-bonded) |

| ~1600 | C=C stretching |

| ~1570 | N-H bending |

Data sourced from Hansen et al. (2021) mdpi.com

The N-H stretching frequency is significantly lowered from the typical value for a free secondary amine (around 3300-3500 cm⁻¹), which is a clear indication of its involvement in a strong hydrogen bond. Similarly, the C=O stretching frequency is lower than that of a typical saturated ester (1735-1750 cm⁻¹) due to both conjugation with the C=C double bond and the intramolecular hydrogen bonding.

Experimental Raman spectra for this compound are not readily found in the surveyed literature. However, based on its structure, strong Raman bands would be expected for the C=C and C=O stretching vibrations due to the polarizability changes during these vibrations. Raman spectroscopy would be a valuable complementary technique to IR, particularly for studying the symmetric vibrations of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within the molecule. The conjugated π-system of this compound, which extends over the N-C=C-C=O fragment, gives rise to characteristic UV absorptions. The NIST WebBook reports a UV absorption maximum (λmax) for this compound in ethanol (B145695) at 288 nm. researchgate.net This absorption corresponds to a π→π* transition within the conjugated system. The position and intensity of this band can be influenced by the solvent polarity and the specific isomeric and conformational form of the molecule.

Mass Spectrometry for Fragmentation Pathway Analysis and Tautomer Differentiation

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure and, in some cases, to differentiate between tautomers. The NIST WebBook provides the electron ionization (EI) mass spectrum for this compound. researchgate.net

Table 4: Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 143 | [M]⁺ (Molecular Ion) |

| 128 | [M - CH₃]⁺ |

| 98 | [M - OCH₂CH₃]⁺ |

| 70 | [M - COOCH₂CH₃]⁺ |

Data interpreted from the NIST WebBook mass spectrum. researchgate.net

The fragmentation pattern is consistent with the proposed structure. The loss of a methyl group (m/z 128) and an ethoxy group (m/z 98) are common fragmentation pathways for esters. The ion at m/z 70 likely results from the cleavage of the ester group. The relative intensities of certain fragment ions can sometimes provide clues about the predominant tautomer in the gas phase. For example, the presence of fragments resulting from the loss of water might suggest the presence of an enol tautomer.

Collision-Induced Dissociation (CID) Studies for Fragment Ion Pathways

The fragmentation of β-enamino esters is influenced by the charge localization on either the nitrogen or the carbonyl oxygen. Common fragmentation patterns for esters involve cleavages adjacent to the carbonyl group and the ester oxygen. For aliphatic amines, α-cleavage next to the nitrogen atom is a dominant fragmentation route. libretexts.orgdocbrown.info

Based on these principles, a proposed fragmentation pathway for this compound is outlined below. The initial ionization would produce the molecular ion at m/z 143. Subsequent fragmentation could proceed through several pathways:

Loss of an ethoxy radical (-•OCH2CH3): Cleavage of the C-O bond of the ester would result in an acylium ion.

Loss of an ethyl group (-CH2CH3): This would likely occur from the ester moiety.

Cleavage of the methylamino group: Fragmentation could involve the loss of the methylamino radical (-•NHCH3).

McLafferty-type rearrangement: Although less common for this specific structure, a rearrangement involving the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the Cα-Cβ bond could occur.

The relative abundance of the fragment ions in the mass spectrum would depend on the stability of the resulting ions and neutral species. A detailed analysis of a high-resolution CID spectrum would be necessary to definitively confirm these pathways and elucidate the precise fragmentation mechanisms.

Table 1: Postulated Mass Spectral Fragments of this compound

| m/z | Postulated Fragment Ion | Notes |

| 143 | [C7H13NO2]+• | Molecular Ion |

| 114 | [M - C2H5]+ | Loss of an ethyl group |

| 98 | [M - OCH2CH3]+ | Loss of an ethoxy radical |

| 84 | [M - C2H5O2]+ | Loss of the ethoxycarbonyl group |

This table is based on general fragmentation patterns and requires experimental verification through CID studies.

X-ray Crystallography for Solid-State Structure Determination

A specific crystal structure determination for this compound has not been reported in the reviewed literature. However, the solid-state structure of a closely related β-enaminone, ethyl-Z-3-amino-2-benzoyl-2-butenoate, provides significant insights into the expected solid-state conformation. researchgate.net

X-ray crystallographic studies of β-enaminones consistently reveal a high degree of planarity in the six-membered ring formed by the intramolecular hydrogen bond. researchgate.netresearchgate.net This planarity is a consequence of the delocalized π-electron system. The crystal structure of ethyl-Z-3-amino-2-benzoyl-2-butenoate shows that the molecule is characterized by an N–H•••O=C intramolecular hydrogen bond. researchgate.net The C2—C3 bond length is notably long (1.39 Å), indicating significant delocalization of the double bond character. researchgate.net

It is highly probable that this compound would adopt a similar planar conformation in the solid state, stabilized by a strong intramolecular hydrogen bond. The crystal packing would likely be influenced by intermolecular interactions, such as C—H•••O contacts, which would link the molecules into a three-dimensional network.

Table 2: Crystallographic Data for a Related β-Enaminone (ethyl-Z-3-amino-2-benzoyl-2-butenoate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.8380(12) |

| b (Å) | 11.994(4) |

| c (Å) | 16.245(5) |

| β (°) | 90.743(5) |

| V (ų) | 747.7(4) |

| Z | 4 |

Data from the crystallographic study of ethyl-Z-3-amino-2-benzoyl-2-butenoate, a structurally similar compound. researchgate.net

Intramolecular Interactions: Hydrogen Bonding and Steric Effects

The conformation and chemical behavior of this compound are significantly influenced by intramolecular hydrogen bonding and steric effects.

The presence of a β-enaminone system (N-C=C-C=O) facilitates the formation of a strong intramolecular hydrogen bond between the amino proton (N-H) and the carbonyl oxygen (C=O). This interaction is a key feature of β-enaminones and is described as a Resonance-Assisted Hydrogen Bond (RAHB). researchgate.netmdpi.com In this model, the hydrogen bond strength is enhanced by the synergistic interplay with the π-delocalization within the six-membered ring formed by the hydrogen bond. mdpi.com This results in a very stable, planar conformation.

The strength of this intramolecular hydrogen bond is influenced by the electronic properties of the substituents. Electron-donating groups on the nitrogen and electron-withdrawing groups on the carbonyl can modulate the N-H acidity and the proton affinity of the carbonyl oxygen, thereby affecting the hydrogen bond strength. researchgate.net For this compound, the methyl group on the nitrogen is an electron-donating group, which might slightly decrease the N-H acidity compared to an unsubstituted amine.

Steric effects also play a crucial role, particularly in determining the preferred isomer (E or Z). The Z-isomer is generally favored in β-enaminones due to the ability to form the intramolecular hydrogen bond. In the E-isomer, such an interaction is not possible, leading to a less stable conformation. The size of the substituents on the nitrogen and at the α- and β-carbons can also introduce steric strain, potentially causing deviations from planarity. In this compound, the methyl group on the nitrogen and the ethyl group of the ester are relatively small, suggesting that significant steric hindrance is unlikely and the planar, hydrogen-bonded Z-conformation would be highly favored.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of enaminone systems like Ethyl 3-(methylamino)-2-butenoate. DFT calculations offer a balance between computational cost and accuracy, making them ideal for studying molecular geometries, energies, and spectroscopic parameters.

Theoretical studies utilizing DFT methods, particularly with the B3LYP functional and the 6-311++G(d,p) basis set, have been employed to determine the most stable geometric structures of this compound. researchgate.net Geometry optimization calculations explore the potential energy surface of the molecule to locate energy minima corresponding to stable conformers. For this compound, these calculations have confirmed the existence of different conformers, primarily arising from the rotation around single bonds. researchgate.net The (Z)-isomer is the most stable form, a stability that is significantly influenced by the presence of an intramolecular hydrogen bond. Vibrational spectroscopy results have experimentally confirmed the existence of at least two conformers of the molecule in practice. researchgate.net

This compound, as a β-enaminone, can exist in different tautomeric forms, primarily the keto-amine and the enol-imine forms. These tautomers are engaged in a six-membered ring system stabilized by an intramolecular hydrogen bond (N-H…O in the keto-amine form and O-H…N in the enol-imine form). du.ac.ir

DFT calculations are crucial for predicting the relative stabilities of these tautomers. For β-enaminones, the keto-amine form is generally found to be more stable than the enol-imine form. du.ac.ir The (Z)-keto-amine tautomer of this compound is significantly stabilized by electron delocalization within the conjugated system and the formation of a strong intramolecular hydrogen bond. researchgate.net Computational studies on similar systems show that the relative stability can be influenced by the solvent environment, with increasing solvent polarity sometimes favoring one tautomeric form over another. du.ac.ir

| Tautomeric Form | Hydrogen Bond Type | Typical Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| (Z)-Keto-amine | N-H···O | 0.00 (Reference) | Most Stable |

| (Z)-Enol-imine | O-H···N | > 5.0 | Less Stable |

The nature and strength of the intramolecular hydrogen bond (IHB) are critical to the structure and properties of this compound. Natural Bond Orbital (NBO) analysis, performed on the DFT-optimized geometry, is a powerful technique to quantify this interaction. researchgate.net

The NBO method analyzes the delocalization of electron density between a filled Lewis-type orbital (the lone pair on the carbonyl oxygen, LP(O)) and an unfilled non-Lewis orbital (the antibonding orbital of the N-H bond, σ*N-H). The energy of this interaction, denoted as E(2), provides a direct measure of the hydrogen bond strength. For Ethyl (Z)-3-(methylamino)but-2-enoate (Me-EAB), this stabilization energy has been calculated to be 6.77 kcal/mol. researchgate.net This value indicates a significant and stabilizing hydrogen bond. DFT calculations also provide key geometric parameters associated with the IHB, such as the N-H bond length, which was calculated to be 1.017 Å. researchgate.net

| Compound | Interaction | Calculated N-H Bond Length (Å) | NBO Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Me-EAB | σN-H···LP(2)O | 1.017 | 6.77 |

| EAB (Ethyl (Z)-3-(amino)but-2-enoate) | σN-H···LP(2)O | 1.015 | 5.21 |

| Ph-EAB (Ethyl (Z)-3-(phenylamino)but-2-enoate) | σN-H···LP(2)O | 1.022 | 8.65 |

| Bn-EAB (Ethyl (Z)-3-(benzylamino)but-2-enoate) | σN-H···LP(2)O | 1.018 | 7.18 |

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental measurements to validate the computed structures. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies (IR spectroscopy) is standard practice. After geometry optimization, the computed frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. For this compound, computational scaled frequencies have shown good agreement with experimental FT-IR spectra, helping to assign specific vibrational modes, including the N-H stretching frequency, which is sensitive to hydrogen bonding. researchgate.net

NMR Chemical Shifts: The Gauge-Included Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). du.ac.ir These calculations are highly sensitive to the molecular geometry. The proton involved in the strong intramolecular hydrogen bond is predicted to have a significantly high chemical shift (δ > 10 ppm), a feature that is consistently observed in experimental ¹H NMR spectra of related β-enaminones. du.ac.ir The excellent harmony between calculated and experimental spectral data confirms the accuracy of the computationally determined molecular structure. researchgate.net

| Proton Assignment | Calculated δ (ppm) (GIAO) | Experimental δ (ppm) |

|---|---|---|

| N-H (IHB) | 14.0 - 14.5 | ~14.1 |

| C-H (vinyl) | 5.0 - 5.5 | ~5.2 |

| N-CH₃ | 2.9 - 3.2 | ~3.0 |

| C-CH₃ | 1.9 - 2.2 | ~2.0 |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

DFT and ab initio calculations typically provide information on static, minimum-energy structures. However, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to simulate the physical motions of atoms and molecules over time. nih.gov

By solving Newton's equations of motion, MD simulations generate a trajectory that describes the positions and velocities of the atoms, revealing the molecule's dynamic conformational behavior. nih.gov For this compound, MD simulations can be used to:

Explore the accessible conformational space and the transitions between different conformers.

Analyze the flexibility of the ethyl ester and methylamino side chains.

Study the dynamic nature of the intramolecular hydrogen bond, including fluctuations in its length and angle over time.

Simulate the behavior of the molecule in different solvent environments to understand solvent effects on its conformation and stability.

These simulations provide a time-dependent view of the molecule, offering crucial insights into its behavior under realistic conditions that go beyond the static picture of energy minima. nih.govresearchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating complex reaction mechanisms at a molecular level. For β-enaminones like this compound, these calculations can map out the energetic landscapes of various reaction pathways, including the identification of transition states.

The reactivity of β-enaminones is often centered around proton abstraction and subsequent cyclization reactions. Computational studies on related systems have explored these pathways in detail. For instance, the cyclization of enaminones can proceed through mechanisms such as aza-Michael addition followed by intramolecular condensation or through ketene (B1206846) intermediates. researchgate.netnih.gov

Theoretical models can predict the feasibility of different pathways by calculating the activation energies associated with each step. For a generic enaminone, a proposed pathway might involve the initial abstraction of a proton from the nitrogen atom or the α-carbon, leading to a reactive intermediate. This intermediate can then undergo an intramolecular nucleophilic attack to form a cyclic product.

A generalized representation of the energetic profile for a proton transfer reaction, a key step in many enaminone reactions, is detailed below. This illustrates the concept of activation energy in such transformations.

| Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactant | Initial enaminone structure | 0 |

| Transition State | Highest energy point during proton transfer | Value dependent on specific reaction |

| Product | Final structure after proton transfer | Value dependent on specific reaction |

Note: The actual energy values are highly dependent on the specific molecules involved, the computational method used, and the reaction conditions.

Solvent Effects on Molecular Structure and Reactivity Probes

The surrounding solvent can significantly influence the structure, stability, and reactivity of molecules like this compound. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects.

Theoretical investigations have shown that the tautomeric equilibrium of β-enaminones, which exist as a mixture of keto-enamine and enol-imine forms, is sensitive to the solvent polarity. A study involving this compound highlighted that the relative stability of its tautomers can be influenced by the surrounding medium. conicet.gov.ar DFT calculations, such as those at the B3LYP/6-31G(d,p) level, have been used to optimize the geometry of these tautomers and understand their behavior in the gas phase and in solution. conicet.gov.ar

Solvents can stabilize one tautomer over another through hydrogen bonding or general electrostatic interactions. For example, polar solvents are known to stabilize more polar tautomers. While a detailed data table of solvent effects on the specific structural and reactivity parameters of this compound is not extensively documented in public literature, the general trend observed for β-enaminones is a shift in tautomeric preference with changing solvent polarity.

The following table illustrates how the dielectric constant of a solvent can theoretically influence the energy difference between two tautomeric forms of a generic enaminone system, as predicted by computational models.

| Solvent | Dielectric Constant (ε) | Tautomer Energy Difference (kcal/mol) |

| Gas Phase | 1 | Reference Value |

| Toluene | 2.4 | Value shifts from gas phase |

| Acetone | 20.7 | Further shift observed |

| Water | 78.4 | Significant shift in polar protic solvent |

Note: These values are illustrative and represent a general trend. The actual magnitude of the solvent effect depends on the specific molecular system and the computational model employed.

Reactivity Profiles and Transformational Pathways

Electrophilic and Nucleophilic Reactivity of the Enaminone Moiety

The enaminone system in Ethyl 3-(methylamino)-2-butenoate dictates its chemical behavior. The delocalization of the nitrogen's lone pair of electrons across the C=C double bond to the carbonyl group results in a polarized molecule with multiple reactive centers. This electronic structure confers both nucleophilic and electrophilic properties to the molecule.

The α-carbon (C2) and the nitrogen atom of the methylamino group are electron-rich and thus constitute the primary nucleophilic centers . The electron density at the α-carbon is enhanced by the electron-donating effect of the nitrogen atom, making it susceptible to attack by various electrophiles. Similarly, the nitrogen atom, with its lone pair, can act as a nucleophile.

Conversely, the β-carbon (C3) and the carbonyl carbon of the ester group are electron-deficient, rendering them electrophilic centers . The β-carbon is activated towards nucleophilic attack due to the conjugation with the electron-withdrawing ester group. The carbonyl carbon exhibits its typical electrophilic character and is a site for nucleophilic acyl substitution. This dual reactivity allows this compound to participate in a wide array of chemical transformations.

Functional Group Transformations

The functional groups present in this compound—the enamine, the alkene, and the ester—can undergo various transformations, either selectively or in concert.

The reduction of β-enaminones can proceed via different pathways depending on the reducing agent and reaction conditions. The carbon-carbon double bond and the ester carbonyl are both reducible. For instance, the reduction of enaminones can yield β-aminoketones or, with stronger reducing agents, saturated γ-amino alcohols. Selective reduction of a functional group elsewhere in a molecule containing an enaminone moiety can be achieved under mild conditions, leaving the stable enaminone system intact. pressbooks.pub

Conversely, oxidation of the enaminone moiety can lead to cleavage of the C=C double bond. For example, iodine-promoted oxidative reactions can induce a difunctionalization at the α-carbon site, leading to complex heterocyclic structures through C=C bond cleavage. nist.gov

Table 1: Examples of Reduction Reactions of β-Enaminone Systems

| Reactant Class | Reagent | Product Class | Reference |

|---|---|---|---|

| β,β-disubstituted nitroalkenes | Hantzsch ester, Chiral Phosphoric Acid | Nitroalkanes | youtube.com |

| Dihydropyridones | Zinc/Acetic Acid | Piperidones | youtube.com |

This table illustrates general reduction pathways for enaminone-type structures, as specific examples for this compound are not extensively documented.

The nitrogen atom in this compound can act as a nucleophile. However, in the presence of a base, the enaminone can be deprotonated to form an ambident anion. This anion can then undergo alkylation at either the nitrogen (N-alkylation) or the α-carbon (C-alkylation). The regioselectivity of this reaction is influenced by factors such as the solvent, temperature, and the nature of the electrophile and counter-ion. For instance, reactions of the enaminone anion with soft electrophiles like ethyl acrylate (B77674) tend to favor C-alkylation under certain conditions.

Acylation reactions with acyl halides typically occur at the nucleophilic α-carbon rather than the nitrogen, leading to the formation of β-enamino diketones after hydrolysis of the intermediate.

Table 2: Alkylation of Enaminone Anions

| Enaminone Substrate | Base | Electrophile | Major Product Type | Reference |

|---|---|---|---|---|

| 3-Amino-5,5-dimethylcyclohex-3-enone | NaH | Ethyl Acrylate | C-Alkylation or N-Alkylation |

This table provides examples of alkylation on related enaminone systems, demonstrating the principle of N- vs. C-alkylation.

The ethyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(methylamino)-2-butenoic acid. Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the reaction to completion. In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt of the acid.

Transesterification, the conversion of one ester into another, is also a feasible transformation. This can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. To ensure a high yield of the new ester, the alcohol reactant is typically used in large excess.

Table 3: General Ester Transformation Reactions

| Reaction Type | Reagents | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ catalyst | Carboxylic Acid + Ethanol (B145695) | Reversible | |

| Basic Hydrolysis (Saponification) | H₂O, NaOH (or other base) | Carboxylate Salt + Ethanol | Irreversible |

Cycloaddition Reactions

The conjugated π-system of this compound makes it a suitable partner in cycloaddition reactions, allowing for the construction of various heterocyclic rings.

β-Enaminones can participate as the three-atom component in [3+2] cycloaddition reactions with various dipolarophiles, including isocyanates. In these reactions, the enaminone system behaves as a 1,3-dipole equivalent. The reaction of an enaminone with an isocyanate can lead to the formation of five-membered heterocyclic rings. For instance, aza-oxyallyl cations, which can be generated from α-haloamides, undergo [3+2] cycloaddition with isocyanates to furnish spirocyclic γ-lactam structures. While specific studies on this compound are limited, the general reactivity pattern of enaminones suggests that reaction with an isocyanate would likely involve the nucleophilic α-carbon (C2) attacking the electrophilic carbonyl carbon of the isocyanate, followed by ring closure.

Heterocyclic Synthesis as a Building Block

The unique structural features of this compound make it an excellent precursor for the synthesis of various heterocyclic systems. The nitrogen and carbon atoms of the enamine moiety, along with the carbonyl group of the ester, provide the necessary atoms for ring formation.

Formation of Pyrroles and Pyridinones

Pyrroles: The synthesis of pyrroles from this compound can be achieved through modifications of the Knorr pyrrole (B145914) synthesis. researchgate.netresearchgate.net This classical method typically involves the condensation of an α-amino-ketone with a β-ketoester. In this context, the enamine functionality of this compound can react with a suitable α-haloketone. The reaction proceeds through initial N-alkylation, followed by an intramolecular condensation and subsequent aromatization to yield the pyrrole ring. The specific reaction conditions, such as the choice of base and solvent, can influence the yield and purity of the resulting substituted pyrrole.

Pyridinones: this compound serves as a valuable precursor for the synthesis of pyridinone derivatives. These reactions leverage the enamine's reactivity towards various electrophiles. For instance, reaction with acetylacetone (B45752) in the presence of acetic acid and ammonium (B1175870) acetate (B1210297) can lead to the formation of pyridinones. nih.gov This transformation involves a series of condensation and cyclization reactions, ultimately yielding the pyridinone core.

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | Acetylacetone, Acetic Acid, Ammonium Acetate | Substituted Pyridinone | nih.gov |

Synthesis of Imidazoles and Oxazoles

Imidazoles: The synthesis of imidazoles generally requires a 1,2-dicarbonyl compound and an aldehyde with ammonia (B1221849) and an amine. While not a direct precursor in the most common synthetic routes, this compound could potentially be transformed into a suitable intermediate for imidazole (B134444) synthesis. However, direct, well-documented methods for the synthesis of imidazoles starting from this compound are not prevalent in the literature. google.comthieme-connect.de

Oxazoles: The synthesis of oxazoles typically proceeds via the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. pitt.eduorganic-chemistry.orgmdpi.com Similar to imidazole synthesis, the direct conversion of this compound to an oxazole (B20620) is not a standard transformation. It would necessitate significant functional group manipulations to generate the required α-acylamino ketone intermediate.

Preparation of Pyrazoles and Pyrazolinones

The reaction of β-enamino esters like this compound with hydrazine (B178648) derivatives is a well-established and efficient method for the synthesis of pyrazoles and pyrazolones. nih.govorganic-chemistry.orgresearchgate.netyoutube.comdergipark.org.trnih.gov This reaction is a variation of the Knorr pyrazole (B372694) synthesis.

The reaction mechanism involves the initial attack of the more nucleophilic nitrogen of the hydrazine onto the carbonyl carbon of the ester. This is followed by an intramolecular cyclization via the attack of the second nitrogen of the hydrazine onto the β-carbon of the enamine, with the elimination of the methylamine (B109427) group. Subsequent tautomerization leads to the aromatic pyrazole ring. The reaction of this compound with hydrazine hydrate (B1144303) in refluxing ethanol, for example, yields 3-methyl-1H-pyrazol-5(4H)-one.

| Reactant | Reagents and Conditions | Product | Reference |

| This compound | Hydrazine Hydrate, Ethanol, Reflux | 3-Methyl-1H-pyrazol-5(4H)-one | nih.gov |

| This compound | Substituted Hydrazine Hydrochlorides, Ethanol, Reflux | Substituted Pyrazolones | nih.gov |

Cyclization to Tetramic Acids (Pyrrolidine-2,4-diones)

Tetramic acids, also known as pyrrolidine-2,4-diones, are a class of compounds with significant biological activity. uthsc.edunih.gov The synthesis of the tetramic acid scaffold can be achieved through various routes, often involving the cyclization of β-amino acid derivatives. While direct cyclization of this compound to a tetramic acid is not a straightforward process, it can serve as a precursor for intermediates that can then be cyclized. For instance, the Dieckmann condensation of an N-acetoacetyl-β-amino ester can yield a tetramic acid. This compound could be elaborated into such a precursor through N-acylation and subsequent functional group manipulations.

A reported method for the synthesis of pyrrolidine-2,4-diones involves the use of Meldrum's acid with a Boc-protected amino acid. uitm.edu.my This highlights a potential, albeit multi-step, pathway from an amino acid derivative to the desired heterocyclic system.

Michael Addition Reactions and Stereochemical Control

The enamine character of this compound makes it a competent Michael donor, capable of adding to a variety of Michael acceptors. acs.orgnih.govwindows.netrsc.orgmdpi.com The stereochemical outcome of these reactions can often be controlled through the use of chiral auxiliaries or catalysts, leading to the formation of enantiomerically enriched products.

Addition to α,β-Unsaturated Systems (e.g., 3-nitro-2H-chromenes)

This compound can undergo Michael addition to α,β-unsaturated compounds such as 3-nitro-2H-chromenes. researchgate.netrsc.orgnih.govnih.gov This reaction typically proceeds via the formation of an enolate-like intermediate from the this compound, which then adds to the β-position of the nitroalkene. The resulting nitroalkane can then be further transformed.

The stereochemistry of the Michael addition can be influenced by the reaction conditions and the presence of chiral catalysts. For instance, the use of chiral primary amine-thiourea organocatalysts has been shown to be effective in promoting enantioselective Michael additions of related donors to nitroalkenes. The catalyst can activate the nitroalkene through hydrogen bonding and simultaneously form an enamine with the donor, leading to a highly organized transition state that directs the stereochemical outcome.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Stereoselectivity | Reference |

| Ethyl 3-amino-but-2-enoates | 2-Substituted 3-nitro-2H-chromenes | Base-catalyzed | Michael Adduct | Not specified | researchgate.net |

| β-Keto esters | Nitroolefins | (Diamine)2Ni(II) complex | Michael Adduct | Excellent enantioselectivity, variable diastereoselectivity | nih.gov |

| Acetaldehyde | Nitroalkenes | Primary amine-thiourea organocatalyst | Michael Adduct | High enantioselectivity | mdpi.com |

Regioselectivity and Diastereoselectivity in Adduct Formation

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility. In reactions with unsymmetrical electrophiles, the nucleophilic attack predominantly occurs at the β-carbon (C2), a consequence of the resonance delocalization of the nitrogen lone pair.

While specific studies detailing the diastereoselectivity of adduct formation with this compound are not extensively documented in publicly available literature, general principles of enamine chemistry suggest that the stereochemical outcome is influenced by several factors. These include the nature of the electrophile, the reaction conditions (such as solvent and temperature), and the potential for chiral induction through the use of chiral auxiliaries or catalysts.

In the context of cycloaddition reactions, such as the Povarov reaction for the synthesis of quinolines, the regioselectivity is well-defined. The enamine acts as the electron-rich component, and its reaction with an imine generated in situ leads to the formation of a tetrahydroquinoline ring system. The initial nucleophilic attack of the enamine's β-carbon onto the iminium ion is the key regiochemistry-determining step.

To illustrate the expected regioselectivity, consider the generalized reaction of a β-enaminoester with an electrophile:

| Reactants | Expected Major Regioisomeric Product |

| This compound + Electrophile (E+) | Adduct with the new C-E bond at the C2 position |

This table illustrates the general principle of regioselectivity in the reactions of this compound based on its enamine character.

Formation of Configurationally Stable Atropisomers

Atropisomers are stereoisomers arising from restricted rotation around a single bond. The synthesis of configurationally stable atropisomers is a significant area of research in modern organic chemistry, with implications in drug discovery and material science. snnu.edu.cnnih.gov While direct experimental data on the formation of atropisomers from this compound is scarce, the principles of atroposelective synthesis using chiral β-enaminoesters can be applied.

The strategy often involves the use of a chiral auxiliary on the nitrogen atom of the enamine or the utilization of a chiral catalyst. This introduces a chiral environment that can effectively control the orientation of the newly formed stereogenic axis during the key bond-forming step. For instance, in the synthesis of axially chiral biaryls, a chiral enamine can react with an appropriate coupling partner, and the steric interactions within the transition state, dictated by the chiral auxiliary, will favor the formation of one atropisomer over the other. mdpi.com

The stability of the resulting atropisomers is dependent on the energy barrier to rotation around the single bond. This barrier is influenced by the steric bulk of the substituents ortho to the axis of rotation. nih.gov

Hypothetical Atroposelective Synthesis Data:

The following table presents hypothetical data for an atroposelective reaction involving a chiral β-enaminoester, analogous to this compound, to illustrate the concept:

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) of Major Atropisomer |

| (S)-1-phenylethylamine | 2-iodonitrobenzene | 90:10 | 95% |

| (R)-1-(1-naphthyl)ethylamine | 2-bromobenzaldehyde | 85:15 | 92% |

This table provides a hypothetical representation of the outcomes of atroposelective reactions, a principle that could be extended to derivatives of this compound.

Investigation of Reaction Mechanisms for Complex Transformations

The utility of this compound extends to its participation in complex, multi-component reactions for the synthesis of heterocyclic compounds. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their synthetic scope.

One such example is the Hantzsch pyridine (B92270) synthesis , a four-component reaction that can utilize a β-enaminoester as a key intermediate. nih.govnih.gov In this reaction, an aldehyde, two equivalents of a β-ketoester (or one equivalent of a β-ketoester and one equivalent of a β-enaminoester), and a nitrogen source (like ammonia) condense to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. nih.gov

When this compound is employed, it can react with an α,β-unsaturated carbonyl compound formed in situ from the aldol (B89426) condensation of the aldehyde and the other β-dicarbonyl component. The reaction proceeds through a series of Michael additions and cyclization-elimination steps.

Another relevant complex transformation is the Biginelli reaction , a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea. snnu.edu.cn While ethyl acetoacetate (B1235776) is the classic β-dicarbonyl component, β-enaminoesters like this compound can also participate in this type of cyclocondensation reaction. The mechanism involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the nucleophilic β-carbon of the enaminoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.

The investigation of these reaction mechanisms often involves a combination of experimental techniques, such as the isolation and characterization of intermediates, and computational studies to model the transition states and reaction pathways. These studies provide valuable insights into the factors controlling the reactivity and selectivity of this compound in these complex transformations.

Advanced Applications in Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

Ethyl 3-(methylamino)-2-butenoate serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its enamine and ester functional groups provide multiple reaction sites, allowing for diverse chemical transformations. This versatility enables its use in constructing heterocyclic compounds and other intricate molecular frameworks that are central to medicinal chemistry and materials science.

Precursor in the Synthesis of Pharmaceutical Intermediates (e.g., Arbidol, Dabigatran Etexilate)

The utility of this compound is prominently highlighted in its role as a precursor for synthesizing key pharmaceutical intermediates.

A notable application is in the production of Arbidol , an antiviral drug. The synthesis of an Arbidol intermediate involves the initial condensation of ethyl acetoacetate (B1235776) and monomethylamine to yield this compound. google.com This intermediate is then cyclized with p-benzoquinone in what is known as the Nenitzescu reaction to form the core indole (B1671886) structure of Arbidol. google.com

| Pharmaceutical Intermediate | Role of this compound or Related Structures | Key Synthetic Step |

| Arbidol | Direct precursor | Condensation and cyclization (Nenitzescu reaction) google.com |

| Dabigatran Etexilate | Precursor to key structural motifs | Formation of benzimidazole (B57391) core asianpubs.orgderpharmachemica.comresearchgate.net |

Intermediate in Benzylation and Cyclization Sequences

This compound and its derivatives are valuable intermediates in benzylation and cyclization reactions, which are fundamental processes in the synthesis of many organic compounds. In the synthesis of Arbidol, after the initial formation of the indole ring via cyclization, further modifications are often required. google.com The reactivity of the indole nucleus allows for reactions such as benzylation at various positions, leading to the final complex structure of the target molecule.

Development of Enzyme Inhibitors and Bioactive Analogues

The structural framework of this compound makes it a useful scaffold for the development of enzyme inhibitors and other bioactive analogues. chemicalbook.com By modifying its structure, chemists can design molecules that specifically interact with the active sites of enzymes, potentially inhibiting their function. This approach is critical in drug discovery for developing new therapeutic agents that target specific biological pathways. The ability to introduce various substituents onto the butenoate backbone allows for the creation of a library of compounds that can be screened for biological activity.

Design and Synthesis of Enantiopure Derivatives

The synthesis of enantiopure derivatives is a significant area of research in organic chemistry, particularly for pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic effect. While this compound itself is achiral, it can be used as a starting material to create chiral molecules. This can be achieved through various asymmetric synthesis strategies, such as using chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving the double bond or the ester group. The development of methods to produce enantiopure derivatives from readily available starting materials like this compound is a continuous effort in the field of synthetic organic chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of β-enamino esters like ethyl 3-(methylamino)-2-butenoate traditionally involves the condensation of a β-ketoester with an amine. thieme-connect.de While effective, the pursuit of greater efficiency, milder reaction conditions, and improved selectivity has spurred research into novel catalytic systems. The development of new catalysts is a critical area of focus, aiming to provide more sustainable and economically viable synthetic routes.

A variety of catalysts have shown promise in the synthesis of related β-enamino carbonyl compounds. For instance, lanthanum trichloride (B1173362) heptahydrate has been demonstrated to be an effective catalyst for the rapid formation of enaminone derivatives from β-keto carbonyl compounds and various amines at room temperature. Similarly, ceric ammonium (B1175870) nitrate (B79036) has been utilized to catalyze the reaction between β-dicarbonyl compounds and primary amines, yielding β-enaminones in good yields. organic-chemistry.org Ferric (III) ammonium nitrate has also been reported as a successful catalyst for this transformation under solvent-free conditions.

More recently, gold(III) catalysts have emerged as an environmentally friendly alternative, promoting the synthesis of β-enaminones from 1,3-dicarbonyl compounds and amines under milder conditions than traditional methods. Scandium triflate (Sc(OTf)3) is another notable catalyst, offering the advantage of being recoverable and reusable for several cycles without a significant loss of activity.

Future research will likely focus on tailoring these and other novel catalytic systems specifically for the synthesis of this compound. The goal is to achieve higher selectivity for the desired product, minimize side reactions, and enable the use of a broader range of substrates under increasingly green reaction conditions.

| Catalyst | Key Advantages in Related Syntheses | Potential for this compound |

| Lanthanum trichloride heptahydrate | Rapid reactions at room temperature | Potentially faster and more energy-efficient synthesis |

| Ceric ammonium nitrate | Good to excellent yields with various amines | High conversion rates and product yields |

| Ferric (III) ammonium nitrate | Effective under solvent-free conditions | Greener synthesis with reduced solvent waste |

| Gold (III) catalysts | Environmentally friendly, milder conditions | Sustainable and less hazardous production process |

| Scandium triflate (Sc(OTf)3) | Recoverable and reusable | Cost-effective and sustainable manufacturing |

Integration into Flow Chemistry for Continuous Production

The transition from batch to continuous flow processing represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. chim.iteuropa.eu The integration of the synthesis of this compound into flow chemistry systems is a promising avenue for its continuous production. researchgate.net

Flow chemistry utilizes microreactors or tubular reactors, which provide superior heat and mass transfer compared to traditional batch reactors. chim.iteuropa.eu This enhanced control over reaction parameters can lead to improved yields, higher purity, and reduced reaction times. For the synthesis of β-amino α,β-unsaturated esters, continuous flow processes have been shown to overcome the limitations of batch production, enabling pilot-scale manufacturing. researchgate.net

A key advantage of flow chemistry is the ability to safely handle hazardous reactions and intermediates by minimizing the volume of reactive material at any given time. europa.eud-nb.info Furthermore, the automation and integration of reaction and purification steps can lead to a more streamlined and cost-effective manufacturing process. Research in this area will focus on optimizing reactor design, reaction conditions (temperature, pressure, flow rate), and solvent systems for the continuous synthesis of this compound. The development of robust and scalable flow processes will be crucial for meeting potential industrial demand for this compound.

| Parameter | Advantage in Flow Chemistry | Implication for this compound Production |

| Heat Transfer | Superior control over reaction temperature | Prevention of side reactions and decomposition, leading to higher purity |

| Mass Transfer | Efficient mixing of reactants | Increased reaction rates and improved yields |

| Safety | Small reaction volumes | Reduced risk when handling potentially hazardous reagents or intermediates |

| Scalability | Straightforward scaling by extending operation time or using parallel reactors | Facile transition from laboratory-scale synthesis to industrial production |

| Automation | Integration of synthesis, work-up, and purification | Reduced manual labor and improved process consistency |

Investigation of Solid-State Reactivity

Solid-state reactions, often facilitated by mechanochemistry (grinding), offer a green and efficient alternative to traditional solvent-based synthesis. organic-chemistry.org The investigation of the solid-state reactivity for the synthesis of this compound is an emerging area with the potential to reduce solvent waste and simplify purification procedures.

Mechanochemical methods involve the use of mechanical force to induce chemical reactions between solid reactants. In the context of β-enamino ester synthesis, the mechanochemical grinding of 1,3-dicarbonyl compounds with amines or ammonium salts in the presence of a solid catalyst like potassium bisulfate (KHSO4) and silica (B1680970) (SiO2) has been shown to produce the corresponding β-imino derivatives in high yields under mild conditions. organic-chemistry.org

This solvent-free approach is particularly attractive from an environmental and economic perspective. Future research will likely explore the feasibility of synthesizing this compound via mechanochemical methods. Key areas of investigation will include the optimization of grinding parameters (frequency, time), the selection of appropriate solid catalysts and grinding aids, and the scalability of the process. The development of a successful solid-state synthesis would represent a significant step towards a more sustainable production method for this compound.

Development of Asymmetric Synthesis Strategies for Chiral Derivatives

The introduction of chirality into molecules is of paramount importance in medicinal chemistry and materials science, as different enantiomers of a compound can exhibit distinct biological activities and physical properties. nih.govmdpi.com The development of asymmetric synthesis strategies to produce chiral derivatives of this compound is a critical area of future research.

Chiral β-amino esters are valuable building blocks for the synthesis of a wide range of biologically active compounds. researchgate.net Several strategies have been developed for the asymmetric synthesis of related compounds, which could be adapted for the production of chiral derivatives of this compound. One promising approach is the asymmetric Michael addition of an amine to an α,β-unsaturated ester. mdpi.comresearchgate.net This can be achieved using chiral lithium amides or through organocatalysis, employing chiral amines or their derivatives to induce stereoselectivity. mdpi.comresearchgate.net

Another potential strategy involves the asymmetric reduction of a suitable precursor. For example, the catalytic asymmetric hydrogenation of a related β-enamido ester could yield the desired chiral product with high enantioselectivity. researchgate.net The use of chiral catalysts, such as those based on ruthenium-diphosphine complexes, has proven effective in similar transformations. researchgate.net

Future research in this area will focus on the design and application of novel chiral catalysts and reagents to achieve high enantioselectivity in the synthesis of chiral derivatives of this compound. The ability to access enantiomerically pure forms of these compounds will significantly expand their potential applications in various fields.

| Asymmetric Strategy | Description | Potential for Chiral Derivatives |

| Asymmetric Michael Addition | The stereoselective addition of an amine to an α,β-unsaturated ester, often using a chiral catalyst or auxiliary. mdpi.comresearchgate.net | Direct formation of chiral β-amino esters with control over the stereochemistry at the β-carbon. |

| Catalytic Asymmetric Hydrogenation | The reduction of a double bond using a chiral catalyst to produce a single enantiomer of the product. researchgate.net | Potential to convert a precursor into a chiral saturated amino ester derivative with high enantiomeric excess. |

| Enzymatic Resolution | The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. nih.gov | A biocatalytic approach to obtain enantiomerically pure compounds. |

常见问题

Basic Research Question

- NMR : The compound’s -NMR spectrum should show signals for the methylamino group (δ ~2.5–3.0 ppm), the α,β-unsaturated ester (δ ~5.5–6.5 ppm for the enolic proton), and the ethyl ester (δ ~1.2–1.4 ppm for CH, δ ~4.1–4.3 ppm for CH). -NMR will confirm carbonyl carbons (δ ~165–175 ppm).

- IR : Key peaks include N–H stretching (~3300 cm), ester C=O (~1720 cm), and conjugated C=C (~1600 cm).

- MS : High-resolution MS can verify the molecular ion peak (m/z 143.18 for CHNO) and fragmentation patterns .

What experimental strategies can address contradictions in reported biological activities of this compound analogs?

Advanced Research Question

Discrepancies in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) may arise from structural variations or assay conditions. Researchers should:

- Perform structure-activity relationship (SAR) studies to isolate the impact of the methylamino and α,β-unsaturated ester groups.

- Standardize assays (e.g., MIC for antimicrobial activity, COX inhibition for anti-inflammatory effects) across labs.

- Compare results with structurally related compounds, such as Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, which shares similar reactivity .

How does the compound’s stability vary under different storage conditions, and what degradation products are formed?

Advanced Research Question

this compound is prone to hydrolysis in aqueous or acidic environments, forming 3-(methylamino)-2-butenoic acid. Stability studies should:

- Use accelerated stability testing (40°C/75% RH) with HPLC to track degradation.

- Identify byproducts via LC-MS; oxidation products (e.g., nitro derivatives) may form under oxidative stress.

- Recommend storage in anhydrous solvents (e.g., DMSO) at –20°C to prolong shelf life .

What computational methods (e.g., DFT, molecular docking) are suitable for predicting the reactivity and biological interactions of this compound?

Advanced Research Question

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The α,β-unsaturated ester is a likely Michael acceptor.

- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes using software like AutoDock. Compare results with analogs (e.g., Ethyl 2-[(3-hydroxybenzoyl)amino]acetate) to validate docking poses .

How can the compound’s enantiomeric purity be assessed, and what chiral separation techniques are effective?

Advanced Research Question

If the compound exists in enantiomeric forms (due to the α,β-unsaturated system), use:

- Chiral HPLC with columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol.

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT).

- Synthetic derivatization with chiral auxiliaries (e.g., Mosher’s acid) to resolve enantiomers .

What are the challenges in scaling up laboratory synthesis to pilot-scale production, and how can they be mitigated?

Advanced Research Question

- Reaction Exotherm : Use jacketed reactors with controlled cooling to manage heat during condensation steps.

- Purification : Replace column chromatography with fractional distillation or crystallization for cost efficiency.

- Byproduct Formation : Optimize stoichiometry of methylamine and ester precursors to minimize side reactions (e.g., over-alkylation) .

How does this compound compare to structurally similar compounds in terms of reactivity and pharmacological potential?

Advanced Research Question

Comparative analysis with analogs (e.g., Methyl 3-(methylamino)-2-nitrobenzoate) reveals:

- Reactivity : The α,β-unsaturated ester in this compound enhances electrophilicity, making it more reactive toward nucleophiles than saturated esters.

- Bioactivity : Unlike nitro-containing analogs, this compound lacks direct antimicrobial activity but shows promise in modulating enzyme pathways due to its planar structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。